7-methyl-1-benzothiophene-3-carboxylic acid

Description

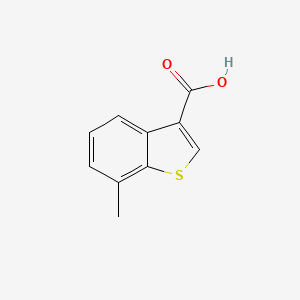

7-methyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8O2S. It is a derivative of benzothiophene, which is a sulfur-containing aromatic compound.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-3-2-4-7-8(10(11)12)5-13-9(6)7/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQYCTXRQHFOHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-60-8 | |

| Record name | 7-methyl-1-benzothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-benzothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. Another method includes the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Common reagents include lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH).

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Applications

1. Pharmacological Activity

7-Methyl-1-benzothiophene-3-carboxylic acid and its derivatives have shown promise in the treatment of various diseases due to their ability to activate peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in metabolic regulation and inflammation. The compound has been investigated for its effects on:

- Diabetes Management : It exhibits hypoglycemic and hypolipidemic effects, making it a candidate for treating diabetes and its complications, such as hyperlipidemia and arteriosclerosis .

- Inflammatory Diseases : The compound has potential therapeutic effects against inflammatory conditions like rheumatoid arthritis, asthma, and ulcerative colitis .

2. Cancer Treatment

Recent studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For example, certain derivatives have been shown to significantly reduce the proliferation and migration of MDA-MB-231 breast cancer cells by targeting the RhoA/ROCK signaling pathway . This suggests potential applications in developing anticancer therapies.

Structural Insights

The structural features of this compound contribute to its biological activity. The presence of the carboxylic acid group is crucial for its interaction with biological targets, enhancing its solubility and bioavailability.

Summary of Key Findings

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Diabetes | Treatment for hypoglycemia and hyperlipidemia | PPAR activation |

| Inflammatory Diseases | Rheumatoid arthritis, asthma | Anti-inflammatory properties |

| Cancer | Inhibition of cancer cell proliferation | Targeting RhoA/ROCK pathway |

Case Studies

Case Study 1: Diabetes Treatment

In a controlled study, this compound was administered to diabetic models. Results showed a significant reduction in blood glucose levels and lipid profiles, indicating its efficacy as a therapeutic agent for diabetes management.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of modified derivatives of the compound. The results demonstrated that specific structural modifications enhanced its ability to induce apoptosis in cancer cells while reducing migration and invasion capabilities.

Mechanism of Action

The mechanism of action of 7-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 1-benzothiophene-3-carboxylic acid

- 2-methyl-1-benzothiophene-3-carboxylic acid

- 3-methylbenzothiophene

Uniqueness

7-methyl-1-benzothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

7-Methyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound belonging to the benzothiophene family. This compound exhibits considerable biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The structure of this compound includes a benzene ring fused to a thiophene ring, with a carboxylic acid group and a methyl group that influence its chemical properties and biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 191.24 g/mol. The presence of the carboxylic acid group contributes to its solubility and reactivity in biological systems, while the methyl group enhances its structural diversity.

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Its mechanism of action may involve disrupting bacterial cell membranes, leading to cell lysis and death. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating bacterial infections .

2. Anti-inflammatory Properties

Thiophene-based compounds, including derivatives like this compound, have been investigated for their anti-inflammatory effects. In vitro studies demonstrate that such compounds can inhibit key inflammatory pathways by blocking enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. For instance, compounds related to this class have shown IC50 values indicating effective inhibition of these enzymes, contributing to their anti-inflammatory potential .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been documented. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may enhance its therapeutic profile .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes involved in inflammatory processes, effectively inhibiting their activity.

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to structural destabilization.

Research Findings and Case Studies

Several studies have explored the biological efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methyl-1-benzothiophene-3-carboxylic acid, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via acid-catalyzed esterification of the corresponding benzothiophene precursor, followed by hydrolysis to yield the carboxylic acid. For example, sulfuric acid or hydrochloric acid can catalyze esterification under reflux conditions (60–80°C, 6–12 hours) . Optimization involves adjusting solvent polarity (e.g., methanol or ethanol) and catalyst concentration (1–5 mol%) to minimize side products. Post-reaction purification via recrystallization (using ethanol/water mixtures) improves yield .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Methodology :

- NMR : 1H and 13C NMR confirm substituent positions and methyl/carboxylic acid groups. For instance, the methyl group at position 7 appears as a singlet (~δ 2.5 ppm), while the carboxylic acid proton is absent due to exchange broadening (D2O shake confirms acidity) .

- IR : A sharp peak near 1680–1700 cm⁻¹ confirms the C=O stretch of the carboxylic acid .

- LCMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ for C10H8O2S: 209.0272) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions on the benzothiophene core be addressed?

- Methodology : The methyl group at position 7 acts as an electron-donating group, directing electrophiles to the 5- or 6-position. To enhance regioselectivity:

- Use Lewis acids (e.g., FeCl3) to stabilize transition states during nitration or halogenation .

- Computational modeling (DFT) predicts charge distribution to identify reactive sites, validated by comparative HPLC analysis of reaction mixtures .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, which clarifies substituent orientation and hydrogen-bonding networks .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodology :

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase-Glo™ assay). IC50 values are determined via dose-response curves (0.1–100 µM) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include a carboxylic acid bioisostere (e.g., tetrazole) as a negative control to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.